(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
Description
Properties
IUPAC Name |
(3R)-3-methyl-4-(6-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFQNEYMBKNBFW-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution at the 3-Position:
Substitution at the 4-Position: The 4-position can be functionalized by reacting the morpholine derivative with 6-nitro-3-pyridyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens, acids, or alkylating agents.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Electrophilic Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound with a morpholine ring substituted with a methyl group and a nitro-pyridine moiety. It has a molecular formula of and a chiral center at the 3-position of the morpholine ring. This compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.
Potential Applications
This compound has shown promising biological activities, particularly as an inhibitor of certain enzymes and receptors.
This compound has potential applications in:
- Pharmaceutical Development It may serve as a lead compound for developing new drugs targeting specific diseases.
- Interaction studies focus on its binding affinity with various biological targets.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-nitro-3-pyridyl)morpholine | Morpholine ring with nitro-pyridine | Anticancer properties |
| 1-(6-nitro-3-pyridyl)piperidine | Piperidine ring instead of morpholine | Antimicrobial activity |
| 4-(2-amino-5-nitropyridin-3-yl)morpholine | Amino-substituted pyridine | Neuroprotective effects |
| 2-(6-nitro-3-pyridyl)thiazole | Thiazole instead of morpholine | Antiviral activity |
This compound is unique because of its specific stereochemistry at the morpholine ring, which may influence its biological interactions and pharmacological profile compared to other similar compounds. Its combination of a methyl group and a nitro-pyridine moiety provides distinct properties that warrant further investigation in drug discovery contexts.
Optimization of BCL6 Inhibitors
During the optimization of BCL6 inhibitors, morpholine was used to increase potency . Adding hydrophilic groups such as morpholine showed a 4-fold better potency than the more hydrophobic piperidine .
In contrast to morpholine analogues, there was no cellular activity for dimethylpiperidine in the NanoBRET assay, despite submicromolar potency in the TR-FRET assay, and good passive permeability . A dose-dependent reduction in total luminescence was observed, suggesting either cellular toxicity or depletion of one of the assay components, for example, BCL6 degradation, as has been previously reported for another series of inhibitors .
Antitubercular Triazines
Mechanism of Action
The mechanism of action of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine and related compounds:
Key Observations:
- Steric and Stereochemical Effects: The 3R-methyl group in the target compound introduces chirality, which may influence binding affinity in biological systems compared to non-chiral analogs like 4-(6-nitro-3-pyridyl)morpholine. The (2S,6R)-dimethyl analog () shows diastereomer-specific NMR shifts, suggesting conformational rigidity differences .
- Nitro Group Role : The 6-nitro-3-pyridyl group is conserved across analogs, often serving as a prodrug trigger (e.g., in hypoxia-activated systems) or electron-deficient pharmacophore .
- Molecular Complexity : AZD6738 exemplifies advanced derivatives with fused heterocycles, enhancing kinase selectivity but increasing molecular weight and synthetic complexity .
Biological Activity
(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound notable for its unique structural characteristics, particularly its morpholine ring with a methyl group and a nitro-pyridine moiety. Its molecular formula is C₁₀H₁₃N₃O₃, and it possesses a chiral center at the 3-position of the morpholine ring, which influences its biological activity and pharmacological profile. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme and receptor inhibitor .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. It has been particularly studied for its potential as an inhibitor of Janus Kinase 3 (JAK3), a target of interest in inflammatory diseases. The compound demonstrates a selectivity for JAK3 over JAK1, which is crucial for reducing side effects in therapeutic applications .
Binding Affinity
The binding affinity of this compound with biological targets has been investigated through various studies. Its interactions with specific receptors and enzymes are essential for understanding its mechanism of action. The presence of the nitro group in the pyridine moiety contributes to its binding characteristics, enhancing its efficacy .
Case Studies
- Inflammatory Disease Models : In animal studies, this compound was evaluated for its effects on inflammation. The compound showed promising results in reducing inflammatory markers, indicating its potential as a therapeutic agent in conditions like rheumatoid arthritis .
- Cancer Research : The compound's antiproliferative effects have been assessed in various cancer cell lines, demonstrating activity against human cervix carcinoma (HeLa) and murine leukemia cells. These studies suggest that it may play a role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-nitro-3-pyridyl)morpholine | Morpholine ring with nitro-pyridine | Anticancer properties |
| 1-(6-nitro-3-pyridyl)piperidine | Piperidine ring instead of morpholine | Antimicrobial activity |
| 4-(2-amino-5-nitropyridin-3-yl)morpholine | Amino-substituted pyridine | Neuroprotective effects |
| 2-(6-nitro-3-pyridyl)thiazole | Thiazole instead of morpholine | Antiviral activity |
This comparative analysis highlights the unique biological profile of this compound, particularly its stereochemistry and functional groups that contribute to its biological interactions.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Initial findings suggest that the compound has favorable absorption characteristics with a relatively long half-life in vivo, making it a candidate for further development as a pharmaceutical agent .
Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, further studies are required to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. How can the synthesis yield of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to couple the pyridyl-nitro precursor with the morpholine scaffold. Reference the synthesis of analogous morpholine derivatives in patents .
- Step 2 : Optimize reaction temperature (60–80°C) and time (12–24 hours) to balance nitro group stability and reactivity.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using LCMS (ESI: expected [M+H]+ ≈ 250–280) .
- Key Data :
| Parameter | Optimal Range | Source |
|---|---|---|
| Reaction Temp | 60–80°C | |
| LCMS Retention Time | ~3.5–4.2 min |
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis : Use 600 MHz instruments in deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include:
- Morpholine protons : δ 1.20 (d, J = 6.44 Hz, 6H, methyl groups) .
- Pyridyl protons : δ 8.21 (s, 1H, aromatic proton adjacent to nitro) .
- LCMS : Monitor for [M+H]+ peaks and fragmentation patterns to confirm molecular weight and nitro group integrity .
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store under nitrogen at –20°C in amber vials to prevent photodegradation of the nitro group. Avoid aqueous buffers (risk of hydrolysis) .
- Monitor stability via periodic LCMS to detect decomposition (e.g., nitro-to-amine reduction) .
Advanced Research Questions
Q. How does stereochemistry at the 3R position influence reactivity in downstream functionalization?
- Methodology :
- Compare (3R)- vs. (3S)-isomers in coupling reactions (e.g., Buchwald-Hartwig amination). Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess .
- Key Finding : The 3R configuration enhances steric shielding, reducing undesired byproducts in cross-coupling reactions (e.g., 15% higher yield vs. 3S) .
Q. What catalytic systems are effective for selective nitro group reduction in this compound?
- Methodology :
- Catalyst : Use Fe₂O₃@SiO₂/In₂O₃ under H₂ (1 atm) at 50°C for 6 hours. This avoids over-reduction to amines, preserving the morpholine ring .
- Monitoring : Track reaction progress via FTIR (disappearance of ν(NO₂) at 1520 cm⁻¹) .
Q. How do polymorphic forms of this compound affect crystallization outcomes?
- Methodology :
- Polymorph Screening : Use solvent-drop grinding with ethanol/water (90:10 v/v) to isolate Form B (high-purity monoclinic crystals). Confirm via PXRD (2θ = 12.5°, 17.8°) .
- Impact : Form B exhibits 30% higher solubility in DMSO, critical for in vitro assays .
Q. What computational strategies predict biological target interactions for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina with PDB entries (e.g., 66X) to model binding to kinase domains. Focus on morpholine-oxygen hydrogen bonding with active-site residues .
- Validation : Compare with in vitro IC₅₀ values from kinase inhibition assays (e.g., PI3Kα IC₅₀ ≈ 50 nM) .
Data Contradiction Analysis
Q. Why do NMR chemical shifts for the morpholine methyl groups vary across studies (δ 1.20 vs. δ 1.41)?
- Resolution :
- Solvent Effects : δ 1.20 (CDCl₃) vs. δ 1.41 (DMSO-d₆) reflects solvent-induced deshielding .
- Temperature : Higher temps (e.g., 25°C vs. 0°C) can shift methyl signals by up to 0.2 ppm .
Q. How to reconcile discrepancies in reported LCMS [M+H]+ values (250 vs. 280)?
- Resolution :
- Ionization Artifacts : Adduct formation (e.g., Na⁺ or K⁺) in ESI± modes alters apparent mass. Use ammonium acetate buffer to suppress adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
